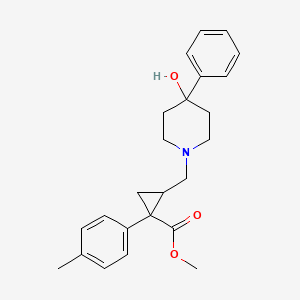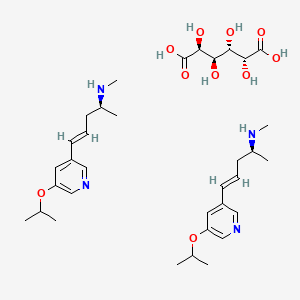
Ispronicline hemigalactarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Ispronicline hemigalactarate involves several steps, including the preparation of the core structure and the subsequent attachment of functional groups. The synthetic route typically involves the use of organic solvents and reagents under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Ispronicline hemigalactarate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Ispronicline hemigalactarate has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a model compound to study the behavior of nicotinic acetylcholine receptors. In biology and medicine, it has been investigated for its potential to enhance cognitive function and protect neurons from damage. This makes it a promising candidate for the treatment of cognitive disorders such as ADHD and Alzheimer’s disease .
Mécanisme D'action
The mechanism of action of Ispronicline hemigalactarate involves its binding to the alpha4beta2 nicotinic acetylcholine receptor, where it acts as a partial agonist. This binding leads to the activation of the receptor and subsequent modulation of neurotransmitter release, which is believed to contribute to its cognition-enhancing and neuroprotective effects .
Comparaison Avec Des Composés Similaires
Ispronicline hemigalactarate is unique in its selectivity for the alpha4beta2 nicotinic acetylcholine receptor. Similar compounds include Rivanicline and other nicotinic receptor agonists, but this compound stands out due to its specific receptor selectivity and potential therapeutic applications .
Propriétés
Numéro CAS |
252870-54-5 |
|---|---|
Formule moléculaire |
C34H54N4O10 |
Poids moléculaire |
678.8 g/mol |
Nom IUPAC |
(E,2S)-N-methyl-5-(5-propan-2-yloxypyridin-3-yl)pent-4-en-2-amine;(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid |
InChI |
InChI=1S/2C14H22N2O.C6H10O8/c2*1-11(2)17-14-8-13(9-16-10-14)7-5-6-12(3)15-4;7-1(3(9)5(11)12)2(8)4(10)6(13)14/h2*5,7-12,15H,6H2,1-4H3;1-4,7-10H,(H,11,12)(H,13,14)/b2*7-5+;/t2*12-;1-,2+,3+,4-/m00./s1 |
Clé InChI |
ZWBUMZBKAWZANO-ZPRQNAFRSA-N |
SMILES isomérique |
C[C@H](NC)C/C=C/C1=CC(=CN=C1)OC(C)C.C[C@H](NC)C/C=C/C1=CC(=CN=C1)OC(C)C.[C@H](O)([C@H](O)C(=O)O)[C@H](O)[C@@H](O)C(=O)O |
SMILES canonique |
CC(C)OC1=CN=CC(=C1)C=CCC(C)NC.CC(C)OC1=CN=CC(=C1)C=CCC(C)NC.C(C(C(C(=O)O)O)O)(C(C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl 4'-(methylamino)-3H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexane]-4(5H)-carboxylate](/img/structure/B12296024.png)
![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296027.png)
![4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol; (2R,3S,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hexanoic acid](/img/structure/B12296035.png)
![3-(4-{[4-(Spiro[indene-1,4'-piperidin]-1'-ylmethyl)benzyl]oxy}phenyl)hex-4-ynoic acid](/img/structure/B12296036.png)
![3,3,7-Trimethyl-4,9-dioxatricyclo[3.3.1.02,7]nonane](/img/structure/B12296037.png)
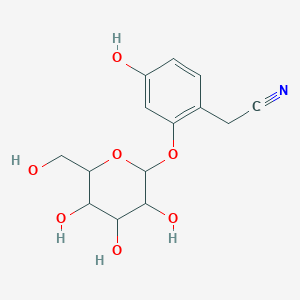
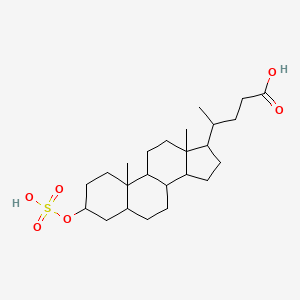

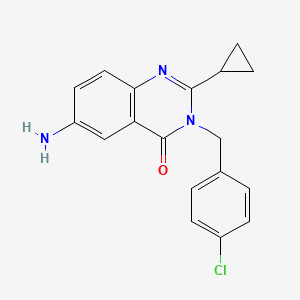
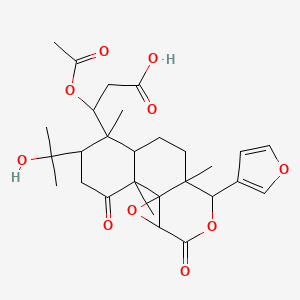
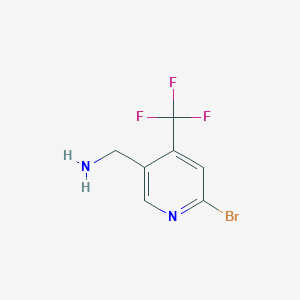

![N-[(1S)-2-diphenylphosphanyl-1-(2-diphenylphosphanylphenyl)ethyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12296099.png)
